3-(3-Methylphenyl)-2-benzofuran-1(3H)-one
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Overview
Description
3-(m-Tolyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones It is characterized by the presence of a tolyl group (a benzene ring with a methyl group) attached to the isobenzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)isobenzofuran-1(3H)-one typically involves the reaction of m-tolyl derivatives with isobenzofuranone precursors. One common method is the Friedel-Crafts acylation reaction, where m-tolyl chloride reacts with isobenzofuranone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 3-(m-Tolyl)isobenzofuran-1(3H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(m-Tolyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or the isobenzofuranone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(m-Tolyl)isobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(m-Tolyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(p-Tolyl)isobenzofuran-1(3H)-one: Similar structure but with the tolyl group in the para position.
3-(o-Tolyl)isobenzofuran-1(3H)-one: Similar structure but with the tolyl group in the ortho position.
3-Phenylisobenzofuran-1(3H)-one: Lacks the methyl group on the benzene ring.
Uniqueness
3-(m-Tolyl)isobenzofuran-1(3H)-one is unique due to the specific positioning of the tolyl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its ortho and para counterparts.
Properties
CAS No. |
90445-45-7 |
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Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-(3-methylphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O2/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13(12)15(16)17-14/h2-9,14H,1H3 |
InChI Key |
XCTUXIMLWKXQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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